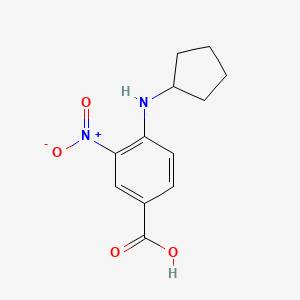

4-(Cyclopentylamino)-3-nitrobenzoic acid

Description

4-(Cyclopentylamino)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a cyclopentylamino group at the 4-position of the aromatic ring. This compound belongs to a class of nitrobenzoic acids widely used as intermediates in pharmaceutical and chemical synthesis. The cyclopentyl group introduces steric bulk and moderate lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

4-(cyclopentylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIQZZBIZUJGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)-3-nitrobenzoic acid typically involves multiple steps:

Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amination: The nitrobenzoic acid is then subjected to a reductive amination process to introduce the cyclopentylamino group at the 4-position. This step often involves the use of cyclopentylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 4-(Cyclopentylamino)-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 4-(Cyclopentylamino)-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-(Cyclopentylamino)-3-nitrosobenzoic acid or 4-(Cyclopentylamino)-3-nitrobenzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Activity

Research indicates that derivatives of 4-(Cyclopentylamino)-3-nitrobenzoic acid may exhibit anticoagulant properties. Specifically, compounds with similar structures have been shown to inhibit thrombin and factor Xa, which are critical in the coagulation cascade. Such inhibitors are essential for developing antithrombotic therapies aimed at treating conditions like venous thrombosis and myocardial infarction .

2. Antimicrobial Activity

Studies have suggested that modifications of nitrobenzoic acids can lead to compounds with significant antimicrobial activity. For instance, derivatives of 4-(Cyclopentylamino)-3-nitrobenzoic acid could be explored for their effectiveness against various bacterial strains, offering potential as new antibiotics .

3. Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing novel benzimidazole derivatives, which have shown promise in treating tuberculosis and other mycobacterial infections. The synthetic routes often involve multi-step reactions where 4-(Cyclopentylamino)-3-nitrobenzoic acid plays a crucial role in constructing complex molecular frameworks .

Toxicological assessments are crucial for evaluating the safety profile of 4-(Cyclopentylamino)-3-nitrobenzoic acid. Initial studies indicate that while the compound may exhibit low toxicity levels, further investigations are necessary to fully understand its effects on human health and environmental impact .

Case Studies

Several case studies highlight the practical applications of 4-(Cyclopentylamino)-3-nitrobenzoic acid:

- Study on Antithrombotic Effects : A study demonstrated that modifications of this compound resulted in effective thrombin inhibitors, showing promise for clinical applications in preventing blood clots .

- Development of Antimicrobial Agents : Research focused on synthesizing derivatives led to compounds with enhanced activity against resistant bacterial strains, indicating a viable path for new antibiotic development .

- Environmental Impact Assessments : Toxicological evaluations indicated minimal environmental risks associated with the compound's degradation products, supporting its use in wastewater treatment applications .

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopentylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(Cyclopentylamino)-3-nitrobenzoic acid can be contextualized against related nitrobenzoic acid derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

*Calculated based on analogous compounds.

Key Comparative Insights

Substituent Effects on Solubility and Reactivity: Smaller substituents (e.g., methylamino) enhance aqueous solubility, making them suitable for drug formulations . Bulkier groups (e.g., tert-butylamino, cyclopentylamino) reduce solubility but improve lipid membrane penetration, favoring bioavailability in hydrophobic environments . Electron-withdrawing groups (e.g., nitro, acetyl) increase acidity (pKa ~1–3 for benzoic acids), impacting ionization and reactivity in synthesis .

Synthetic Utility: 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in anticoagulant drugs, while acetylated derivatives enhance drug stability . Cycloalkylamino variants (e.g., cyclopentyl, cyclobutyl) are prioritized for structure-activity relationship (SAR) studies in medicinal chemistry due to tunable steric effects .

Crystallographic and Physical Properties: Derivatives like 4-tert-butylamino-3-nitrobenzoic acid exhibit well-defined hydrogen-bonding networks (N–H···O and O–H···O interactions), critical for crystal engineering . Higher melting points in acetylated derivatives (220–222°C) correlate with stronger intermolecular forces compared to alkylamino analogs .

Biological Relevance: Nitrobenzoic acids with cycloalkyl groups (e.g., cyclohexyl) show promise in targeting ferroptosis, a form of regulated cell death . Methylamino and dimethylamino derivatives are leveraged for their electron-donating properties in photodynamic therapy and enzyme inhibition studies .

Biological Activity

4-(Cyclopentylamino)-3-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(Cyclopentylamino)-3-nitrobenzoic acid is C12H14N2O2, with a molecular weight of 218.25 g/mol. The compound features a nitro group (-NO2) and a cyclopentylamino group, which contribute to its unique biological properties.

The biological activity of 4-(Cyclopentylamino)-3-nitrobenzoic acid is primarily attributed to its interaction with various molecular targets in the body.

- Target Interactions : This compound has been shown to interact with enzymes and receptors involved in inflammatory pathways and cancer progression. Specifically, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Biochemical Pathways : It influences several biochemical pathways, including those related to oxidative stress and apoptosis, suggesting a potential role in cancer therapy and anti-inflammatory treatments.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have indicated that 4-(Cyclopentylamino)-3-nitrobenzoic acid can inhibit the proliferation of certain cancer cell lines, demonstrating cytotoxic effects.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in various in vitro models.

- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against specific bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibits growth in breast cancer cell lines | |

| Anti-inflammatory | Reduces TNF-alpha levels in macrophages | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Antitumor Activity

In a recent study, 4-(Cyclopentylamino)-3-nitrobenzoic acid was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Treatment with 4-(Cyclopentylamino)-3-nitrobenzoic acid resulted in a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(Cyclopentylamino)-3-nitrobenzoic acid is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption characteristics based on its chemical structure.

- Metabolism : Initial studies suggest hepatic metabolism with possible active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via renal pathways, with implications for dosing regimens in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Cyclopentylamino)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodology : A nucleophilic aromatic substitution (SNAr) is typically employed. For example, reacting 4-chloro-3-nitrobenzoic acid with cyclopentylamine in anhydrous THF or DMF, using a base like triethylamine to deprotonate the amine and drive the reaction. Optimize molar ratios (e.g., 2:1 amine:substrate) and monitor progress via TLC or HPLC. Post-reaction quenching with ice-water and recrystallization (e.g., ethanol) yield pure products .

- Key Variables : Solvent polarity, temperature (room temp vs. reflux), and stoichiometry influence yields. Excess amine ensures complete substitution.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement if single crystals are obtained via slow evaporation (e.g., ethanol/water mixtures) .

- NMR/IR : Confirm substitution via -NMR (disappearance of aromatic protons adjacent to chlorine) and IR (C-N stretch at ~1350 cm) .

- HPLC : Assess purity (>95% by area normalization) with C18 columns and UV detection at ~254 nm .

Q. What safety protocols are essential when handling nitroaromatic derivatives like this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and impermeable lab coats. Use fume hoods to avoid inhalation of dust or vapors .

- Decomposition Risks : Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions. Store in dark, cool conditions to minimize nitro group degradation .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to specific positions .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., E. coli ParE). Focus on hydrogen bonding between the carboxylic acid and active-site residues .

- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays.

Q. What strategies are effective for designing derivatives to enhance solubility or bioavailability?

- Methodology :

- Esterification : Convert the carboxylic acid to methyl/ethyl esters (e.g., via DCC/DMAP coupling) to improve membrane permeability .

- Co-crystallization : Co-crystallize with coformers (e.g., paracetamol) to modify solubility. Monitor lattice interactions via PXRD and DSC .

Q. How can reaction mechanisms involving the nitro group be analyzed under varying conditions?

- Methodology :

- Kinetic Studies : Use UV-Vis spectroscopy to track nitro group reduction (e.g., with NaSO) under acidic vs. basic conditions.

- LC-MS : Identify intermediates (e.g., hydroxylamine or amine derivatives) during catalytic hydrogenation .

Q. What are the degradation pathways of this compound under accelerated stability testing?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.